
(Z)-3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile
描述
(Z)-3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles This compound features a conjugated system with a nitrile group, a brominated dimethoxyphenyl ring, and a nitrophenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2,5-dimethoxybenzaldehyde and 4-nitrobenzaldehyde.
Knoevenagel Condensation: The key step in the synthesis is the Knoevenagel condensation reaction between the aldehydes and malononitrile in the presence of a base such as piperidine or pyridine.
Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for better efficiency.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Conjugated Systems: Useful in studying the properties of conjugated systems and their electronic effects.
Biology and Medicine
Pharmacological Research:
Biological Probes: May be used as a probe in biological studies to investigate enzyme interactions or receptor binding.
Industry
Material Science:
Dye and Pigment Industry: Could be used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of (Z)-3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific enzymes or receptors, altering their activity. The conjugated system and functional groups (bromo, nitro, and methoxy) play crucial roles in its reactivity and interactions at the molecular level.
相似化合物的比较
Similar Compounds
(Z)-3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-methylphenyl)prop-2-enenitrile: Similar structure but with a methyl group instead of a nitro group.
(Z)-3-(4-chloro-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
Functional Groups:
Conjugated System: The extended conjugated system offers distinct electronic properties compared to similar compounds.
属性
IUPAC Name |
(Z)-3-(4-bromo-2,5-dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O4/c1-23-16-9-15(18)17(24-2)8-12(16)7-13(10-19)11-3-5-14(6-4-11)20(21)22/h3-9H,1-2H3/b13-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYMGAOFKQAGCQ-NTUHNPAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=C(C#N)C2=CC=C(C=C2)[N+](=O)[O-])OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C(\C#N)/C2=CC=C(C=C2)[N+](=O)[O-])OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


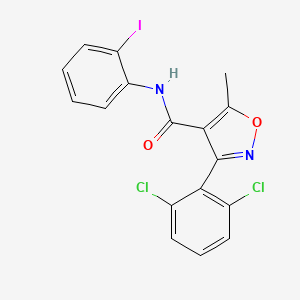
![N~2~-(3-chlorophenyl)-N-cyclopentyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3740121.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-chlorobenzamide](/img/structure/B3740131.png)
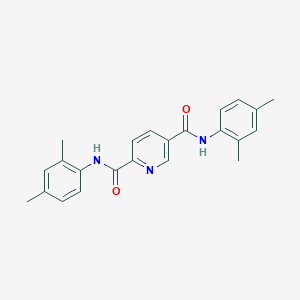
![(5Z)-1-benzyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3740144.png)
![1'-(4-Chloro-phenylthiocarbamoyl)-[1,4']bipiperidinyl-4'-carboxylic acid amide](/img/structure/B3740146.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B3740153.png)

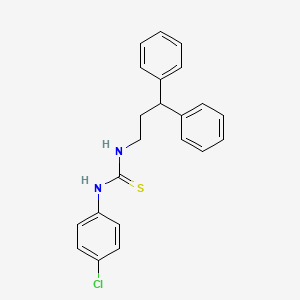
![(5E)-5-[(3-chloro-4-ethoxy-5-methoxyphenyl)methylidene]-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3740178.png)

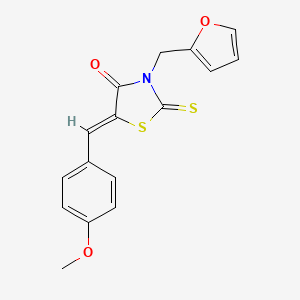
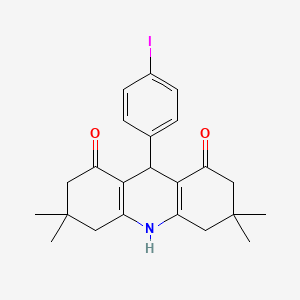
![ethyl 2-[2-bromo-6-chloro-4-[(E)-[1-(4-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]acetate](/img/structure/B3740217.png)
